molecular formula C13H8N2O B15227619 4-Nicotinoylbenzonitrile

4-Nicotinoylbenzonitrile

Cat. No.: B15227619
M. Wt: 208.21 g/mol
InChI Key: ZCLNLJWZENGLBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nicotinoylbenzonitrile is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of a nicotinoyl group attached to a benzonitrile moiety

Preparation Methods

The synthesis of 4-Nicotinoylbenzonitrile can be achieved through several methods. One common synthetic route involves the reaction of 4-cyanobenzoyl chloride with nicotinic acid under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

4-Nicotinoylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the nitrile group can be replaced by other functional groups using appropriate nucleophiles.

    Common Reagents and Conditions: Typical reagents include acids, bases, and transition metal catalysts. Reaction conditions often involve controlled temperatures and pressures to achieve the desired products.

Scientific Research Applications

4-Nicotinoylbenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Nicotinoylbenzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes.

Comparison with Similar Compounds

4-Nicotinoylbenzonitrile can be compared with other benzonitrile derivatives such as 4-nitrobenzonitrile and 4-aminobenzonitrile. While these compounds share a common benzonitrile core, the presence of different substituents imparts unique chemical and biological properties. For example, 4-nitrobenzonitrile is known for its use in the synthesis of pharmaceuticals, whereas 4-aminobenzonitrile is used in the production of dyes and pigments.

Properties

Molecular Formula

C13H8N2O

Molecular Weight

208.21 g/mol

IUPAC Name

4-(pyridine-3-carbonyl)benzonitrile

InChI

InChI=1S/C13H8N2O/c14-8-10-3-5-11(6-4-10)13(16)12-2-1-7-15-9-12/h1-7,9H

InChI Key

ZCLNLJWZENGLBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

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